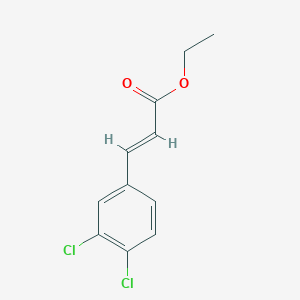![molecular formula C24H24ClNO B14137100 2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine CAS No. 78693-91-1](/img/structure/B14137100.png)
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desethylclomifene is a metabolite of clomifene, a synthetic anti-estrogen used primarily in the treatment of infertility. Clomifene is structurally related to diethylstilbestrol and functions as a selective estrogen receptor modulator (SERM). Desethylclomifene retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desethylclomifene can be synthesized through the demethylation of clomifene. This process typically involves the use of reagents such as lithium aluminum hydride (LiAlH4) or boron tribromide (BBr3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of desethylclomifene involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Desethylclomifene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield desethylclomifene derivatives with altered pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of desethylclomifene, each with unique pharmacological profiles .
Scientific Research Applications
Desethylclomifene has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of clomifene metabolites.
Biology: Studied for its effects on estrogen receptors and its potential role in modulating hormonal pathways.
Medicine: Investigated for its therapeutic potential in treating conditions related to estrogen imbalance, such as breast cancer and osteoporosis.
Mechanism of Action
Desethylclomifene exerts its effects by binding to estrogen receptors, thereby modulating the transcription of estrogen-responsive genes. It acts as both an agonist and antagonist, depending on the target tissue. In the hypothalamus, it blocks estrogen receptors, leading to increased secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This cascade ultimately promotes ovulation .
Comparison with Similar Compounds
Clomifene: The parent compound, used primarily for inducing ovulation.
Tamoxifen: Another SERM, used in the treatment of breast cancer.
Raloxifene: A SERM used to prevent osteoporosis in postmenopausal women.
Comparison: Desethylclomifene is unique in its dual role as both an agonist and antagonist of estrogen receptors. Unlike tamoxifen and raloxifene, which are primarily used for their anti-estrogenic effects, desethylclomifene’s balanced activity makes it a versatile compound for various therapeutic applications .
Properties
CAS No. |
78693-91-1 |
|---|---|
Molecular Formula |
C24H24ClNO |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine |
InChI |
InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3/b24-23- |
InChI Key |
JZPXQFJYBKJJBY-VHXPQNKSSA-N |
Isomeric SMILES |
CCNCCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3 |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


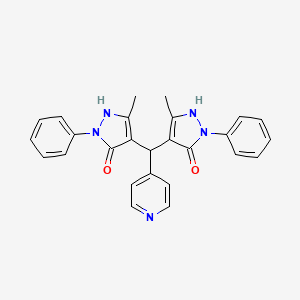
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)

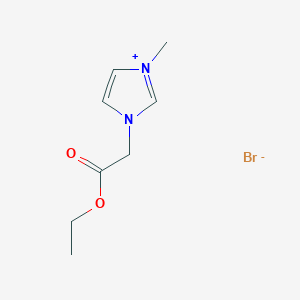
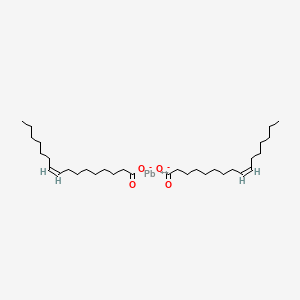
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)
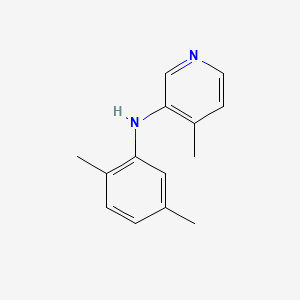
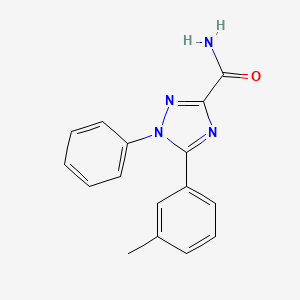
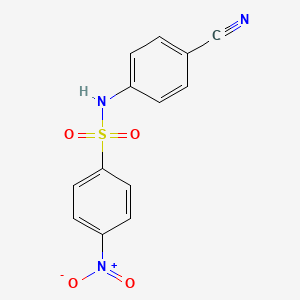
![5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14137074.png)
![N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137090.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide](/img/structure/B14137096.png)
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)
